3-(4-chlorobenzoyl)-4-(2,3-dichlorophenyl)-1H-pyrrole

hDHODH inhibition antiviral drug discovery enzymatic assay

3-(4-Chlorobenzoyl)-4-(2,3-dichlorophenyl)-1H‑pyrrole (CAS 477886‑30‑9) is a synthetic tri‑chlorinated pyrrole that acts as a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), the rate‑limiting enzyme of de novo pyrimidine biosynthesis. The compound, designated Compound 38 in patent US20240034730, bears a 4‑chlorobenzoyl moiety at the pyrrole 3‑position and a 2,3‑dichlorophenyl substituent at the 4‑position—a substitution topology that distinguishes it from alternate positional isomers and clinically investigated DHODH inhibitors.

Molecular Formula C17H10Cl3NO
Molecular Weight 350.62
CAS No. 477886-30-9
Cat. No. B3017529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorobenzoyl)-4-(2,3-dichlorophenyl)-1H-pyrrole
CAS477886-30-9
Molecular FormulaC17H10Cl3NO
Molecular Weight350.62
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)C2=CNC=C2C(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H10Cl3NO/c18-11-6-4-10(5-7-11)17(22)14-9-21-8-13(14)12-2-1-3-15(19)16(12)20/h1-9,21H
InChIKeyZWDBAALBJOVCLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorobenzoyl)-4-(2,3-dichlorophenyl)-1H-pyrrole (477886-30-9): A Sub‑Nanomolar hDHODH Inhibitor for Antiviral and Oncology Research


3-(4-Chlorobenzoyl)-4-(2,3-dichlorophenyl)-1H‑pyrrole (CAS 477886‑30‑9) is a synthetic tri‑chlorinated pyrrole that acts as a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), the rate‑limiting enzyme of de novo pyrimidine biosynthesis [1]. The compound, designated Compound 38 in patent US20240034730, bears a 4‑chlorobenzoyl moiety at the pyrrole 3‑position and a 2,3‑dichlorophenyl substituent at the 4‑position—a substitution topology that distinguishes it from alternate positional isomers and clinically investigated DHODH inhibitors [2].

Why 3-(4-Chlorobenzoyl)-4-(2,3-dichlorophenyl)-1H-pyrrole Cannot Be Replaced by Off‑the‑Shelf Pyrrole Analogs


Within the pyrrole‑based hDHODH inhibitor series, potency and target selectivity are exquisitely sensitive to the chlorine substitution pattern on both aromatic rings. The 2,3‑dichloro configuration on the 4‑phenyl ring creates a unique steric and electrostatic contour that governs occupancy of the enzyme’s hydrophobic ubiquinone channel. Substituting this compound with its 2,4‑dichloro isomer (CAS 170939‑29‑4) or the des‑chloro benzoyl analog (CAS 478031‑48‑0) would alter the binding pharmacophore in ways that cannot be predicted without experimental validation, as evidenced by the >480‑fold potency spread observed across structurally related analogs within the same patent series [1][2].

Quantitative Differentiation Evidence for 3-(4-Chlorobenzoyl)-4-(2,3-dichlorophenyl)-1H-pyrrole (CAS 477886‑30‑9)


hDHODH Inhibition: Target Compound (IC50 = 1 nM) vs. Patent‑Disclosed Analogs Spanning 1.20 nM to 480 nM

In a chromogenic DCIP reduction assay measuring inhibition of recombinant human DHODH (residues 31‑395, N‑terminal GST‑tag), the target compound achieved an IC50 of 1.0 nM [1]. Under identical assay conditions, structurally related patent compounds exhibited IC50 values ranging from 1.20 nM (Compound 1) to 480 nM (Compound 9), with a representative series potency of 4.30 nM (Compound 5) [2][3][4]. The 1 nM value places the target compound in the highest potency tier of the series.

hDHODH inhibition antiviral drug discovery enzymatic assay

Commercial Purity Differentiation: Sourcing at 95–98% vs. Standard 90% Grade, Impacting Assay Reproducibility

Commercial availability of the target compound varies in certified purity: Sigma‑Aldrich lists lot‑dependent purity at 90% , AKSci reports 95% , and Leyan supplies material at 98% purity . For hDHODH enzymatic assays where inhibitor concentration must be precisely controlled to generate reliable IC50 curves, a purity of ≥95% is recommended to avoid underestimation of potency due to inert mass or antagonistic impurities.

chemical procurement purity specification assay reproducibility

Class‑Level Evidence: 2,3‑Dichloro Substitution Topology Differentiates This Compound from 2,4‑Dichloro and Monochloro Analogs

The 2,3‑dichloro arrangement on the 4‑phenyl ring is a distinguishing motif relative to the 2,4‑dichloro isomer (CAS 170939‑29‑4) and the des‑chloro benzoyl analog (CAS 478031‑48‑0). Although head‑to‑head biochemical data for these specific isomers are not publicly available, a class‑level analysis of the patent series US20240034730 demonstrates that potency varies >480‑fold across structurally closely related compounds, confirming that subtle changes in chlorine placement profoundly affect hDHODH engagement [1]. Consequently, procurement of the exact 2,3‑dichloro isomer is essential to maintain the reported 1 nM IC50 and to ensure SAR continuity in ongoing projects.

structure–activity relationship positional isomerism pharmacophore mapping

Optimal Procurement Scenarios for 3-(4-Chlorobenzoyl)-4-(2,3-dichlorophenyl)-1H-pyrrole (477886‑30‑9)


Antiviral Drug Discovery Campaigns Targeting hDHODH (SARS‑CoV‑2, Influenza, Broad‑Spectrum Antivirals)

The compound’s sub‑nanomolar hDHODH IC50 and its origin in a patent specifically claiming antiviral use [1] make it a high‑priority starting point for programs developing host‑targeting antivirals that induce pyrimidine starvation. Its potency tier (1 nM) outperforms most other inhibitors in the same chemical series, enabling lower dosing in cell‑based infection models.

Oncology Research Exploiting Pyrimidine Depletion in AML and PTEN‑Mutant Tumors

hDHODH inhibition is a validated strategy for acute myelogenous leukemia (AML) and PTEN‑mutant cancers that are hypersensitive to UMP depletion. The compound’s 1 nM enzymatic IC50 positions it as a superior chemical matter relative to analogs with 4–480 nM potency within the same disclosure [2], potentially reducing the concentration needed to achieve pharmacologically relevant pyrimidine starvation in vitro.

Medicinal Chemistry Lead Optimization and Scaffold‑Hopping Studies

For teams seeking to optimize the pyrrole‑benzophenone scaffold, procurement of the precise 2,3‑dichloro isomer is mandatory. The >480‑fold potency variation across the patent series demonstrates that even minor chlorination changes can abolish activity, making this compound the essential reference for SAR tables and pharmacophore models [3].

Biochemical Probe Development for De Novo Pyrimidine Pathway Dissection

Researchers requiring a high‑purity (≥95%) hDHODH inhibitor to serve as a chemical probe in metabolic flux studies will benefit from sourcing the 95–98% purity grades . The 1 nM potency ensures that complete target inhibition is achievable at low nanomolar concentrations, minimizing solvent‑related artifacts in cellular assays.

Quote Request

Request a Quote for 3-(4-chlorobenzoyl)-4-(2,3-dichlorophenyl)-1H-pyrrole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.